molecular formula C23H21NO5 B12431640 3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid

3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B12431640
M. Wt: 391.4 g/mol
InChI Key: KRBNMJWDYSYQPX-UHFFFAOYSA-N
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Description

The compound 3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid (CAS: 380574-32-3) features a cyclopenta[b]quinoline core fused with a methylidene-linked 3,4,5-trimethoxyphenyl group and a carboxylic acid moiety at position 7. Its molecular formula is C₂₃H₂₁NO₅, with a molecular weight of 391.42 g/mol .

Properties

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

3-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C23H21NO5/c1-27-18-11-13(12-19(28-2)22(18)29-3)10-14-8-9-16-20(23(25)26)15-6-4-5-7-17(15)24-21(14)16/h4-7,10-12H,8-9H2,1-3H3,(H,25,26)

InChI Key

KRBNMJWDYSYQPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a cyclopenta[b]quinoline derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the double bond in the cyclopenta[b]quinoline ring can yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the parent compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related cyclopenta[b]quinoline-9-carboxylic acid derivatives vary in substituents on the phenylmethylidene group. Below is a comparative analysis based on substituent effects, molecular properties, and available

Table 1: Structural and Physical Properties of Analogous Compounds

Substituent on Phenyl Ring CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Data
3,4,5-Trimethoxy 380574-32-3 C₂₃H₂₁NO₅ 391.42 High steric bulk; methoxy groups may enhance polarity
4-tert-Butyl 647036-26-8 C₂₃H₂₃NO₂ 345.44 Requires heat/flame avoidance; stable under recommended storage
4-Hydroxy 748777-72-2 C₂₀H₁₅NO₃ 317.34 Acute toxicity (oral, dermal); skin/eye irritant
4-Chloro 522624-46-0 C₂₀H₁₄ClNO₂ 343.79 Structural data confirmed via SMILES/InChI
Phenyl (unsubstituted) 5004877 (CID) C₂₀H₁₅NO₂ 301.34 Basic scaffold; no substituent-driven polarity
4-Methyl 380574-24-3 C₂₁H₁₇NO₂ 315.36 Intermediate in drug synthesis
4-(Diethylamino) 726157-44-4 C₂₄H₂₄N₂O₂ 372.47 Discontinued; tertiary amine may alter solubility
3,4-Dimethoxy 379726-67-7 C₂₂H₁₉NO₄ 361.39 Commercially available; methoxy groups may confer metabolic stability

Key Observations :

The 4-hydroxy analog’s phenolic group increases acidity and hydrogen-bonding capacity, which may enhance binding to biological targets but also raises reactivity and toxicity risks .

Safety Profiles :

  • The 4-hydroxy variant is classified as acutely toxic and irritating, necessitating stringent handling protocols . In contrast, the 4-tert-butyl derivative requires precautions against thermal decomposition but lacks acute toxicity data .

Synthetic Accessibility :

  • While direct synthesis data for the 3,4,5-trimethoxy compound is unavailable, related acridine-carboxamide derivatives are synthesized via coupling reactions (e.g., CDMT-mediated amide bond formation) .

Potential Applications: Methoxy-rich analogs (e.g., 3,4-dimethoxy) are marketed for laboratory use, suggesting roles as intermediates in drug discovery . The 4-chloro and 4-methyl derivatives may serve as structural templates for anticancer or antimicrobial agents, given precedents in quinoline-based therapeutics .

Biological Activity

The compound 3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid is a synthetic derivative within the class of quinoline compounds. Quinoline derivatives have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopenta[b]quinoline core with a trimethoxyphenyl substituent. Its structure can be represented as follows:

C19H19NO4\text{C}_{19}\text{H}_{19}\text{N}\text{O}_{4}

This molecular composition suggests potential interactions with various biological targets due to the presence of multiple functional groups that can facilitate binding to proteins or nucleic acids.

Research indicates that compounds with similar structures often exert their biological effects through several mechanisms:

  • Microtubule Destabilization : Compounds containing a 3,4,5-trimethoxyphenyl fragment have shown potent antiproliferative activity by targeting tubulin and disrupting microtubule dynamics. This mechanism is crucial for inducing cell cycle arrest and apoptosis in cancer cells .
  • Colchicine Site Binding : Some studies suggest that similar quinoline derivatives bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell death in cancerous cells .

Antiproliferative Activity

A study investigated the antiproliferative effects of related compounds on various cancer cell lines. The compound demonstrated significant cytotoxicity against MGC-803 cells with an IC50 value of approximately 0.45 μM , indicating strong potential as an anticancer agent .

Cell LineIC50 (μM)Mechanism of Action
MGC-8030.45Induction of G2/M phase arrest
Other LinesVariesTubulin polymerization inhibition

Apoptosis Induction

The compound has been shown to induce apoptosis through mitochondrial membrane potential changes. This is critical for triggering intrinsic apoptotic pathways, further supporting its role as a potential anticancer agent .

Case Studies

Recent investigations into similar quinoline derivatives have provided insights into their therapeutic applications:

  • Cystic Fibrosis Treatment : Research has highlighted the potential for quinoline derivatives in treating cystic fibrosis by enhancing mucociliary clearance and reducing inflammation .
  • Antimicrobial Activity : Compounds with structural similarities have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of trimethoxy groups appears to enhance this activity by increasing lipophilicity and facilitating membrane penetration .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of quinoline derivatives. Key findings include:

  • The presence of methoxy groups at positions 3, 4, and 5 on the phenyl ring enhances antiproliferative activity.
  • Modifications to the cyclopenta[b]quinoline structure can significantly alter binding affinity and selectivity towards biological targets.

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